N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine
Description
N²-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine (CAS: 79622-59-6) is a pyridine derivative characterized by a central pyridine ring substituted with amino groups at positions 2 and 6, and a 3-chloro-5-(trifluoromethyl)pyridinyl moiety at the N² position. This compound is a key intermediate in synthesizing fluazinam (3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine), a broad-spectrum pyridine fungicide used in agriculture . The trifluoromethyl and chloro substituents enhance its lipophilicity and stability, critical for pesticidal activity. Intramolecular N–H⋯Cl and N–H⋯N hydrogen bonds contribute to its structural rigidity and stability .
Properties
IUPAC Name |
6-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4/c12-7-4-6(11(13,14)15)5-17-10(7)19-9-3-1-2-8(16)18-9/h1-5H,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDKWKYJPHYVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid and 2,6-diaminopyridine.
Activation: The carboxylic acid group is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then reacted with 2,6-diaminopyridine under basic conditions (e.g., using triethylamine) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines or hydroxylamines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine exhibits promising anticancer properties. A study assessed its efficacy against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. The results showed moderate to strong cytotoxic effects at concentrations as low as 5 μg/ml, suggesting its potential as a therapeutic agent in oncology .
Table 1: Anticancer Activity of this compound
| Cell Line | Concentration (μg/ml) | IC50 (μM) | Efficacy (%) |
|---|---|---|---|
| PC3 | 5 | 10 | 70 |
| K562 | 5 | 12 | 65 |
| HeLa | 5 | 15 | 60 |
| A549 | 5 | 14 | 62 |
1.2 Antifungal Properties
The compound has also been evaluated for its antifungal activity. In vitro tests against Botrytis cinerea and Sclerotinia sclerotiorum demonstrated effective inhibition rates comparable to established antifungal agents. These findings highlight its potential utility in agricultural applications for crop protection .
Agricultural Applications
2.1 Insecticidal Activity
This compound has shown moderate insecticidal activity against agricultural pests such as Mythimna separata and Spodoptera frugiperda. At concentrations of 500 μg/ml, the compound exhibited effectiveness that was lower than that of chlorantraniliprole but still significant enough to warrant further investigation for pest control strategies .
Table 2: Insecticidal Activity of this compound
| Pest Species | Concentration (μg/ml) | Mortality Rate (%) |
|---|---|---|
| Mythimna separata | 500 | 45 |
| Spodoptera frugiperda | 500 | 40 |
Material Science Applications
3.1 Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel trifluoromethyl pyrimidine derivatives with enhanced biological activities. Researchers have successfully developed a series of derivatives that retained or improved upon the biological activities of the parent compound. These derivatives are being explored for their potential applications in drug development and agricultural chemistry .
Mechanism of Action
The mechanism of action of N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Molecular Pathways: It can interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Fluopicolide (2,6-Dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide)
Chlorfluazuron (N-(((3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
3-Chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine
- Structure : Pyridinamine core with dinitro and propoxy substituents .
- Application : Fungicide with enhanced soil persistence due to nitro groups .
- Key Data :
Comparative Analysis
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Chloro/Trifluoromethyl Groups : Enhance lipophilicity and target binding in both fungicides (e.g., fluazinam, fluopicolide) and insecticides (chlorfluazuron) .
- Nitro Groups : Increase environmental persistence but raise toxicity concerns (e.g., 3-chloro-N-[2,6-dinitro-...]pyridin-2-amine) .
- Benzamide vs.
Research Findings and Implications
- Fluopicolide : Field studies show 90% efficacy against Phytophthora infestans at 50 g/ha, outperforming older benzamides .
- Chlorfluazuron : Resistance reported in Plutella xylostella due to metabolic detoxification, highlighting need for rotational use .
- Hydrogen Bonding in Target Compound : Intramolecular interactions (N–H⋯Cl/N) correlate with thermal stability (decomposition >200°C), critical for storage .
Biological Activity
N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine, also known as Fluazinam, is a compound of significant interest in the field of agricultural chemistry and pharmacology. Its unique chemical structure, characterized by the presence of a trifluoromethyl group and multiple nitrogen atoms, endows it with notable biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H6ClF6N4O2, with a molecular weight of 435.11 g/mol. The structure includes:
- Chlorine atom : Enhances biological activity and stability.
- Trifluoromethyl groups : Contribute to lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H6ClF6N4O2 |
| Molecular Weight | 435.11 g/mol |
| CAS Number | 2044706-66-1 |
| IUPAC Name | 4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitro-5-(trifluoromethyl)benzene-1,2-diamine |
Fluazinam primarily acts as a fungicide. Its mechanism involves inhibiting mitochondrial respiration in fungi, leading to cell death. The compound disrupts the electron transport chain by targeting complex III, which is crucial for ATP production in fungal cells. This mechanism makes it effective against a broad spectrum of fungal pathogens.
Efficacy Against Pathogens
Research has demonstrated Fluazinam's effectiveness against various plant pathogens, including:
- Botrytis cinerea : A notorious pathogen causing grey mold in crops.
- Phytophthora spp. : Responsible for root rot diseases in numerous plant species.
Case Studies
-
Field Trials on Tomato Plants :
- A study conducted on tomato plants showed that applying Fluazinam significantly reduced the incidence of Botrytis cinerea by up to 80% compared to untreated controls. The treated plants exhibited healthier foliage and improved yield.
-
Effectiveness on Strawberry Cultivation :
- In strawberry fields, Fluazinam application resulted in a marked decrease in fruit rot caused by various fungal pathogens, enhancing both quality and quantity of the harvest.
Safety and Environmental Impact
While Fluazinam exhibits potent antifungal properties, its environmental impact has been scrutinized. Studies indicate that it has low toxicity to non-target organisms such as bees and beneficial insects when used according to recommended practices. However, its persistence in soil necessitates careful management to mitigate potential ecological risks.
Research Findings
Recent research has focused on optimizing the use of Fluazinam in integrated pest management (IPM) strategies. Key findings include:
- Synergistic Effects : Combining Fluazinam with other fungicides can enhance efficacy and reduce resistance development.
- Resistance Management : Implementing rotation strategies with Fluazinam can help manage resistance in fungal populations.
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Tomato Plant Trials | 80% reduction in Botrytis cinerea incidence |
| Strawberry Cultivation | Improved yield and fruit quality |
| Environmental Impact | Low toxicity to non-target species |
| Resistance Management | Effective when rotated with other fungicides |
Q & A
Q. What are the recommended synthetic routes for N²-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine, and how do reaction conditions influence yield?
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal toxicity. Monitor air quality per EN 14042 guidelines, especially for halogenated byproducts. Store in airtight containers at –20°C to prevent degradation. Waste disposal must follow halogenated organic waste protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict transition states and activation energies for SNAr or cross-coupling steps. ICReDD’s reaction path search algorithms integrate experimental data (e.g., solvent effects) to refine computational models, reducing trial-and-error experimentation. For example, substituent electronic effects (Cl vs. CF₃) can be modeled to prioritize synthetic routes .
Q. How do steric and electronic effects of substituents (Cl, CF₃) influence the compound’s reactivity in catalytic applications?
- Methodological Answer : Steric hindrance from the trifluoromethyl group reduces nucleophilic attack at the 2-pyridinyl position, while chloro groups enhance electrophilicity. Electrostatic potential maps (via DFT) quantify these effects. Experimental validation involves kinetic studies under varying substituent combinations (e.g., replacing Cl with Br to assess rate changes). For analogs, iodinated pyridines show enhanced catalytic turnover in Pd-mediated reactions .
Q. What experimental design strategies resolve contradictions in reported bioactivity data for this compound?
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Phosphate buffers (pH 7.4) simulate physiological conditions, while acidic/basic conditions (pH 2–10) assess degradation pathways (e.g., hydrolysis of chloro groups). For analogs, trifluoromethyl groups enhance stability in acidic media compared to nitro derivatives .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
